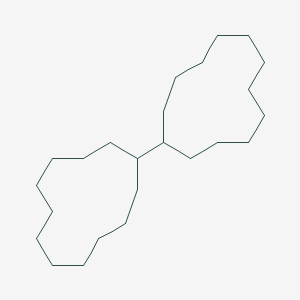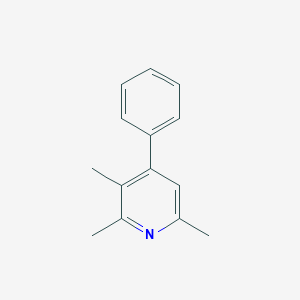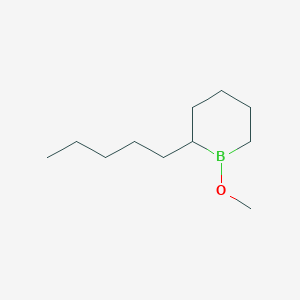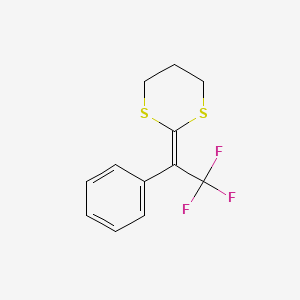
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenylethylidene moiety, which is further connected to a 1,3-dithiane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane typically involves the reaction of 2,2,2-trifluoroacetophenone with 1,3-dithiane. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions often require low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production rates and consistency.
化学反应分析
Types of Reactions
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring, using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid (AcOH), room temperature to 50°C.
Reduction: LiAlH₄, NaBH₄, THF or ether, 0°C to room temperature.
Substitution: NaOMe, KCN, dimethyl sulfoxide (DMSO), room temperature to 80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties such as increased chemical resistance and thermal stability.
作用机制
The mechanism of action of 2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the dithiane ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-phenylethylamine: Similar structure but lacks the dithiane ring, leading to different reactivity and applications.
2,2,2-Trifluoro-1-phenylethanone: Contains a carbonyl group instead of the dithiane ring, used in different synthetic applications.
2,2,2-Trifluoro-1-phenylethylidenehydroxylamine: Similar trifluoromethyl and phenylethylidene groups but with a hydroxylamine moiety, leading to different chemical behavior.
Uniqueness
2-(2,2,2-Trifluoro-1-phenylethylidene)-1,3-dithiane is unique due to the presence of both the trifluoromethyl group and the dithiane ring. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
89863-73-0 |
|---|---|
分子式 |
C12H11F3S2 |
分子量 |
276.3 g/mol |
IUPAC 名称 |
2-(2,2,2-trifluoro-1-phenylethylidene)-1,3-dithiane |
InChI |
InChI=1S/C12H11F3S2/c13-12(14,15)10(9-5-2-1-3-6-9)11-16-7-4-8-17-11/h1-3,5-6H,4,7-8H2 |
InChI 键 |
ZPAWLVSBFOXBRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=C(C2=CC=CC=C2)C(F)(F)F)SC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate](/img/structure/B14389154.png)
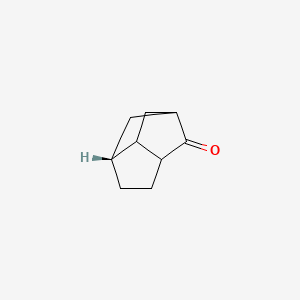

![2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B14389163.png)
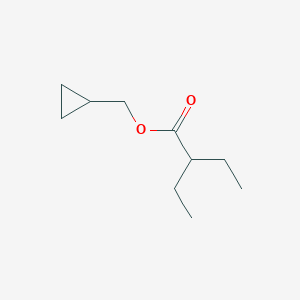
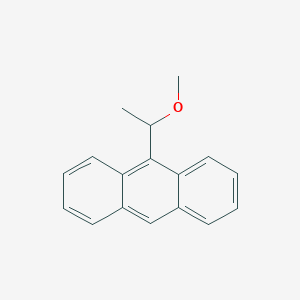
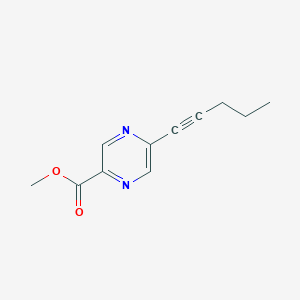
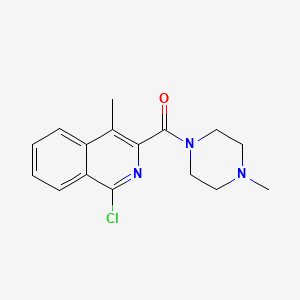
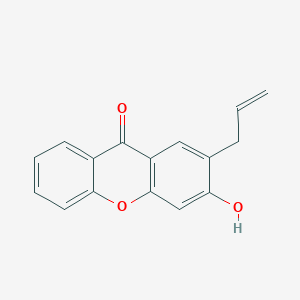
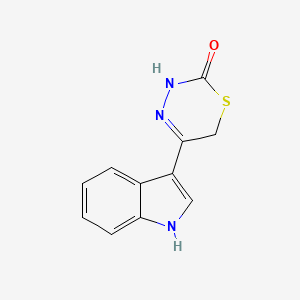
![2-[4-(Oxan-2-ylidene)butoxy]oxane](/img/structure/B14389205.png)
